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Compound of Interest

Compound Name: (3-Amino-5-chlorophenyl)methanol

Cat. No.: B591642 Get Quote

Technical Guide: 3-Amino-5-chlorobenzyl
Alcohol
For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-amino-5-chlorobenzyl alcohol is not readily available

in published literature. This guide provides estimated properties and potential experimental

protocols based on the known characteristics of structurally related compounds, namely 3-

aminobenzyl alcohol and 3-chlorobenzyl alcohol, and general principles of organic chemistry.

Introduction
3-Amino-5-chlorobenzyl alcohol is a substituted aromatic alcohol. Its structure incorporates a

benzyl alcohol backbone with an amino group and a chlorine atom at the 3 and 5 positions of

the benzene ring, respectively. This combination of functional groups suggests potential

applications in medicinal chemistry and materials science, as both amino and chloro

substituents can significantly influence a molecule's biological activity, reactivity, and physical

properties. This document aims to provide a comprehensive overview of the extrapolated

physical and chemical properties of 3-amino-5-chlorobenzyl alcohol, along with a proposed

synthetic route and relevant experimental methodologies.

Physicochemical Properties
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The introduction of an amino group and a chlorine atom to the benzyl alcohol structure is

expected to alter its physical properties. The amino group can participate in hydrogen bonding,

potentially increasing the melting point and aqueous solubility compared to benzyl alcohol. The

chlorine atom, being electronegative, will influence the molecule's polarity and reactivity.

Estimated Physical Properties
The following table summarizes the known physical properties of 3-aminobenzyl alcohol and 3-

chlorobenzyl alcohol, which are used to estimate the properties of 3-amino-5-chlorobenzyl

alcohol.

Property
3-Aminobenzyl
Alcohol

3-Chlorobenzyl
Alcohol

3-Amino-5-
chlorobenzyl
Alcohol
(Estimated)

Molecular Formula C₇H₉NO[1] C₇H₇ClO[2] C₇H₈ClNO

Molecular Weight 123.15 g/mol [1] 142.58 g/mol [2] 157.60 g/mol

Appearance Solid Liquid Likely a solid

Melting Point 92-95 °C Not applicable > 95 °C

Boiling Point Not available 237 °C

> 240 °C (with

potential

decomposition)

Solubility Soluble in water[1]
Slightly soluble in

water

Moderately soluble in

water and polar

organic solvents

Spectral Data
While experimental spectral data for 3-amino-5-chlorobenzyl alcohol is unavailable, the

expected spectral characteristics can be predicted based on its structure and data from related

compounds.
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Spectroscopy
Predicted Characteristics for 3-Amino-5-

chlorobenzyl Alcohol

¹H NMR

Aromatic protons in the range of 6.5-7.5 ppm, a

singlet for the benzylic CH₂ group around 4.5

ppm, a broad singlet for the NH₂ protons, and a

singlet for the OH proton.

¹³C NMR
Aromatic carbons between 110-150 ppm, and a

benzylic carbon (CH₂OH) around 60-65 ppm.

IR Spectroscopy

Characteristic peaks for O-H stretching (broad,

~3300 cm⁻¹), N-H stretching (two bands, ~3350

and 3450 cm⁻¹), C-H aromatic stretching

(~3000-3100 cm⁻¹), and C-Cl stretching (~700-

800 cm⁻¹).

Mass Spectrometry

A molecular ion peak (M⁺) at m/z = 157, and an

M+2 peak with approximately one-third the

intensity of the M⁺ peak, characteristic of a

compound containing one chlorine atom.

Proposed Synthesis
A plausible synthetic route for 3-amino-5-chlorobenzyl alcohol can be envisioned starting from

commercially available 3-chloro-5-nitrobenzaldehyde. This multi-step synthesis involves the

reduction of both the nitro and aldehyde functionalities.

Synthetic Workflow
The proposed synthesis involves a two-step reduction process. First, the selective reduction of

the nitro group to an amine, followed by the reduction of the aldehyde to a primary alcohol.

Alternatively, a one-pot reduction of both functional groups could be employed, though this may

require careful selection of reagents and reaction conditions to avoid side reactions.

3-Chloro-5-nitrobenzaldehyde 3-Amino-5-chlorobenzaldehyde

Selective Nitro Reduction
(e.g., Fe/HCl or H₂, Pd/C)

3-Amino-5-chlorobenzyl alcohol

Aldehyde Reduction
(e.g., NaBH₄)
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Caption: Proposed two-step synthesis of 3-amino-5-chlorobenzyl alcohol.

Experimental Protocols
The following are generalized experimental protocols for the key transformations in the

proposed synthesis of 3-amino-5-chlorobenzyl alcohol. These should be adapted and

optimized for the specific substrate and scale of the reaction.

Protocol 1: Selective Reduction of a Nitro Group
This protocol describes the reduction of an aromatic nitro group to an amine using iron powder

in the presence of an acid.

Materials:

Aromatic nitro compound (e.g., 3-chloro-5-nitrobenzaldehyde)

Iron powder

Concentrated Hydrochloric Acid (HCl)

Ethanol

Water

Sodium bicarbonate solution (saturated)

Ethyl acetate

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer
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Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the

aromatic nitro compound and iron powder in a mixture of ethanol and water.

Heat the mixture to reflux with vigorous stirring.

Add concentrated HCl dropwise to the refluxing mixture.

Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and filter it through a

pad of celite to remove the iron salts.

Wash the filter cake with ethanol.

Combine the filtrate and washes and remove the ethanol under reduced pressure using a

rotary evaporator.

Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude amino compound.

Purify the product by column chromatography or recrystallization.

Protocol 2: Reduction of a Benzaldehyde to a Benzyl
Alcohol
This protocol details the reduction of a benzaldehyde to the corresponding benzyl alcohol using

sodium borohydride.
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Materials:

Benzaldehyde derivative (e.g., 3-amino-5-chlorobenzaldehyde)

Sodium borohydride (NaBH₄)

Methanol

Water

Hydrochloric acid (1 M)

Ethyl acetate

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve the benzaldehyde derivative in methanol in a round-bottom flask equipped with a

magnetic stirrer.

Cool the solution in an ice bath.

Slowly add sodium borohydride in small portions to the cooled solution.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 1-2 hours, monitoring the reaction by TLC.

Once the reaction is complete, quench the reaction by the slow addition of water.

Acidify the mixture to pH ~5-6 with 1 M HCl.
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Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude benzyl alcohol.

Purify the product by column chromatography or recrystallization.

Reactivity and Potential Applications
The chemical reactivity of 3-amino-5-chlorobenzyl alcohol is dictated by its three functional

groups: the primary alcohol, the aromatic amine, and the aryl chloride.

Alcohol Group: The hydroxyl group can undergo esterification, etherification, and oxidation to

the corresponding aldehyde or carboxylic acid.

Amino Group: The amino group is nucleophilic and can be acylated, alkylated, and can

undergo diazotization followed by various substitution reactions.

Aryl Chloride: The chlorine atom deactivates the ring towards electrophilic substitution but

can be displaced under certain conditions via nucleophilic aromatic substitution.

The presence of both an amino and a hydroxyl group makes this molecule a potential building

block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

The specific substitution pattern may impart interesting biological activities, and it could be a

valuable intermediate for structure-activity relationship (SAR) studies in drug discovery

programs.

Conclusion
While direct experimental data on 3-amino-5-chlorobenzyl alcohol is lacking, this technical

guide provides a solid foundation for its study. By extrapolating from the properties of its parent

compounds and applying established synthetic methodologies, researchers can approach the

synthesis and characterization of this novel compound. The provided protocols offer a starting

point for its preparation, which will enable further investigation into its chemical and biological

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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